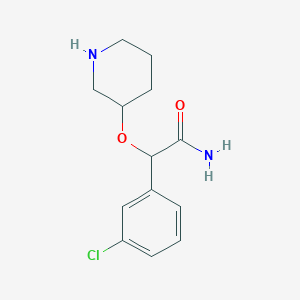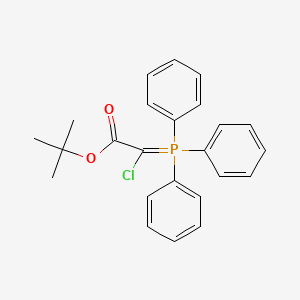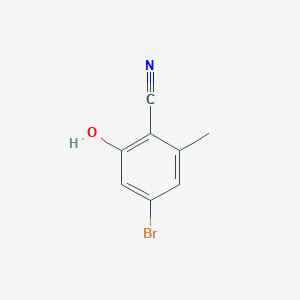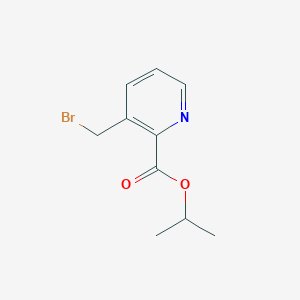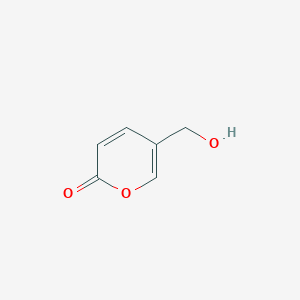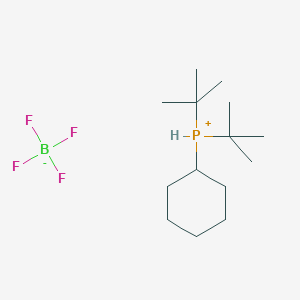
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate is a specialized chemical compound notable for its role in organophosphorus chemistry and its utility in various industrial and research applications. This substance features a phosphonium cation with two tert-butyl groups and a cyclohexyl group, paired with a tetrafluoroborate anion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butyl(cyclohexyl)phosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate involves its role as a ligand or catalyst in chemical reactions. The phosphonium cation interacts with various molecular targets, facilitating reactions through coordination with transition metals and other reactive species. The tetrafluoroborate anion provides stability and enhances the compound’s solubility in different solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a methyl group instead of a cyclohexyl group.
Di-tert-butyl(phenyl)phosphonium tetrafluoroborate: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate is unique due to the presence of the cyclohexyl group, which provides enhanced stability and solubility compared to its analogs. The tert-butyl groups offer steric protection, making the compound highly stable and suitable for various applications .
Propriétés
Formule moléculaire |
C14H30BF4P |
|---|---|
Poids moléculaire |
316.17 g/mol |
Nom IUPAC |
ditert-butyl(cyclohexyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C14H29P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h12H,7-11H2,1-6H3;/q;-1/p+1 |
Clé InChI |
OWXBFXGXFMZBJV-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)
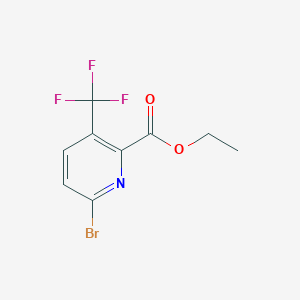
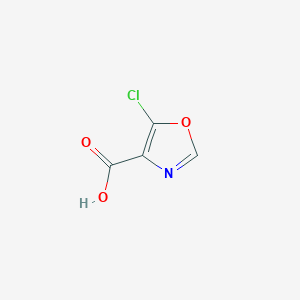
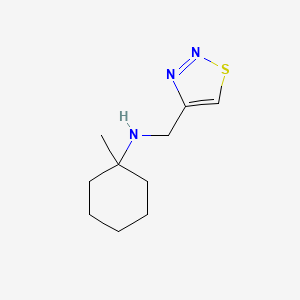
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
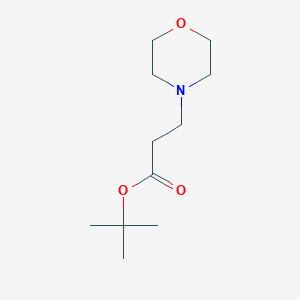
![8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B15230733.png)
